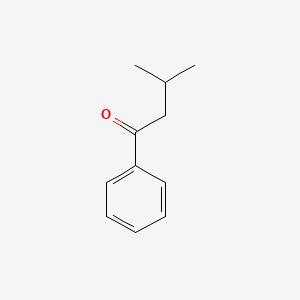

Isovalerophenone

Beschreibung

Eigenschaften

IUPAC Name |

3-methyl-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOVGVNITGAUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060390 | |

| Record name | 1-Butanone, 3-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582-62-7 | |

| Record name | Isobutyl phenyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovalerophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isovalerophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanone, 3-methyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanone, 3-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovalerophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVALEROPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U263XQR51P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Isovalerophenone (CAS 582-62-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovalerophenone, also known as 3-methyl-1-phenyl-1-butanone or isobutyl phenyl ketone, is an aromatic ketone with the chemical formula C₁₁H₁₄O.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic analysis, and safety information. While this compound is a known chemical entity, its biological activities and potential applications in drug development are not extensively documented in publicly available literature, suggesting an area ripe for further investigation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 582-62-7 | [2] |

| Molecular Formula | C₁₁H₁₄O | [1][2] |

| Molecular Weight | 162.23 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fresh-fruity, sweet | [1] |

| Boiling Point | 72-74 °C at 3 mmHg | [2] |

| Density | 0.966 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.512 | [2] |

| Flash Point | 99 °C (210.2 °F) - closed cup | [2] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [1] |

| InChI | 1S/C11H14O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | [3] |

| SMILES | CC(C)CC(=O)c1ccccc1 | [2] |

Synthesis of this compound

This compound can be synthesized through several methods, with the Friedel-Crafts acylation being a common approach.

Friedel-Crafts Acylation

This method involves the reaction of benzene (B151609) with isovaleryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The isovaleryl chloride acts as the acylating agent, introducing the isovaleryl group onto the benzene ring.

Experimental Protocol: Friedel-Crafts Acylation

-

Materials: Anhydrous aluminum chloride, benzene, isovaleryl chloride, methylene (B1212753) chloride (or another suitable solvent), hydrochloric acid, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, ice.

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and an addition funnel, a suspension of anhydrous aluminum chloride in a dry solvent like methylene chloride is prepared and cooled in an ice bath.

-

Isovaleryl chloride, dissolved in the same solvent, is added dropwise to the stirred suspension. The reaction is exothermic and the temperature should be controlled.

-

After the addition of isovaleryl chloride, benzene is added dropwise.

-

The reaction mixture is then allowed to warm to room temperature and stirred for a specified time to ensure the completion of the reaction.

-

The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with methylene chloride.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude this compound can be purified by vacuum distillation.

-

Other Synthetic Routes

Alternative methods for the production of this compound include:

-

The reduction of isobutyl phenylcarbinol.[1]

-

The reaction of benzonitrile (B105546) with isobutyl magnesium chloride followed by hydration.[1]

Spectroscopic Analysis

The structure of this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show the following signals:

-

A multiplet in the aromatic region (δ 7.2-8.0 ppm) corresponding to the five protons of the phenyl group.

-

A doublet at approximately δ 2.8 ppm corresponding to the two protons of the methylene group (-CH₂-) adjacent to the carbonyl group.

-

A multiplet at approximately δ 2.2 ppm for the single proton of the methine group (-CH-).

-

A doublet at approximately δ 0.9 ppm corresponding to the six equivalent protons of the two methyl groups (-CH₃).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon skeleton:

-

A signal for the carbonyl carbon around δ 200 ppm.

-

Signals for the aromatic carbons in the range of δ 128-137 ppm.

-

Signals for the aliphatic carbons: the methylene carbon (-CH₂-) around δ 45 ppm, the methine carbon (-CH-) around δ 25 ppm, and the methyl carbons (-CH₃) around δ 22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by:

-

A strong absorption band around 1685 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic ketone.

-

C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹.

-

C-H stretching vibrations for the aliphatic part of the molecule just below 3000 cm⁻¹.

-

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 162. Key fragmentation patterns would include the loss of the isobutyl group to give a benzoyl cation at m/z = 105, which is often the base peak. Another significant fragment would be the phenyl cation at m/z = 77.

Safety and Handling

This compound is classified with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

Biological Activity and Mechanism of Action

Currently, there is a notable lack of detailed, publicly available scientific literature on the specific biological activities, pharmacological effects, and mechanism of action of this compound. While some sources mention its use in the production of microcapsules and polyvinyl chloride, its potential in the realm of drug discovery and development remains largely unexplored.[4] The structure of this compound, an aromatic ketone, is a common motif in various biologically active compounds; however, without specific studies on this particular molecule, any discussion of its potential pharmacological role would be speculative. Further research is required to elucidate any potential therapeutic applications, target interactions, and signaling pathways that may be modulated by this compound.

Conclusion

This compound is a well-characterized aromatic ketone with established physicochemical properties and synthetic routes. Its spectroscopic profile is consistent with its chemical structure. While comprehensive safety data is available, a significant gap exists in the understanding of its biological activity and potential as a pharmacologically active agent. This presents an opportunity for further research to explore its potential in drug discovery and development, and to investigate its interactions with biological systems.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isovalerophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovalerophenone, also known as isobutyl phenyl ketone, is an aromatic ketone with applications in organic synthesis and as a fragrance component. This document provides a comprehensive overview of its core physical and chemical properties, supported by spectral data and established experimental protocols. All quantitative data is presented in structured tables for ease of reference, and key experimental and logical workflows are visualized using diagrams to facilitate understanding.

Chemical Identity and Physical Properties

This compound is chemically defined as 3-methyl-1-phenyl-1-butanone.[1][2] It is a colorless to pale yellow liquid at room temperature.[1][3] It is characterized by a fresh, fruity, and sweet odor.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O | [1][3][4] |

| Molecular Weight | 162.23 g/mol | [1][2] |

| CAS Number | 582-62-7 | [1] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Density | 0.966 g/mL at 25 °C | [1] |

| Boiling Point | 72-74 °C at 3 mmHg236-237 °C at 760 mmHg | [1][5] |

| Refractive Index (n20/D) | 1.512 | [1] |

| Flash Point | 99 °C (210.2 °F) - closed cup | |

| Solubility | Insoluble in water; soluble in alcohol and oils | [1] |

| Vapor Pressure | 0.053 mmHg at 25 °C (estimated) | [5] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic methods. The key spectral features are summarized below.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Features and Expected Chemical Shifts (δ) | Source |

| ¹H NMR | Signals expected in the aromatic region (~7.2-8.0 ppm), a doublet for the two protons on the carbon adjacent to the carbonyl (~2.8 ppm), a multiplet for the single proton on the tertiary carbon (~2.2 ppm), and a doublet for the six protons of the two methyl groups (~0.9 ppm). | [3][6][7] |

| ¹³C NMR | A signal for the carbonyl carbon (~200 ppm), signals for the aromatic carbons (~128-137 ppm), and signals for the aliphatic carbons in the isobutyl group (~22, 25, and 52 ppm). | [3][8] |

| Infrared (IR) Spectroscopy | A strong absorption band for the C=O (ketone) stretch (~1685 cm⁻¹), C-H stretches for the aromatic ring (~3000-3100 cm⁻¹) and aliphatic groups (~2870-2960 cm⁻¹), and C=C stretching bands for the aromatic ring (~1450-1600 cm⁻¹). | [2][3] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z = 162. The spectrum would also show characteristic fragment ions, such as the benzoyl cation at m/z = 105 and the loss of the isobutyl group. | [2][4] |

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions.[9] It is classified as a combustible liquid. It is incompatible with strong oxidizing agents, acids, and bases.[9] As a ketone, it can undergo typical reactions such as nucleophilic addition at the carbonyl carbon and reactions at the α-carbon.

Safety and Handling

This compound is associated with several hazard classifications.[2]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.

-

Personal Protective Equipment (PPE): Recommended PPE includes eye shields, gloves, and a suitable respirator.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through several methods. One common approach is the Friedel-Crafts acylation of benzene (B151609) using isovaleryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Another reported method involves the reaction of benzonitrile (B105546) with isobutyl magnesium chloride followed by hydration.[1]

Detailed Methodology: Friedel-Crafts Acylation

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a trap), and an addition funnel. The system is kept under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: Anhydrous aluminum chloride (1.1 equivalents) is suspended in an excess of dry benzene (which acts as both solvent and reactant) in the flask. The suspension is cooled in an ice bath.

-

Acylation: Isovaleryl chloride (1.0 equivalent) is dissolved in a small amount of dry benzene and added dropwise to the stirred suspension via the addition funnel over 30-60 minutes.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then heated to a gentle reflux (around 50-60°C) for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

-

Workup: The reaction mixture is cooled to room temperature and then slowly poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is extracted two more times with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined.

-

Washing: The combined organic extracts are washed sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[10]

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Product Analysis and Characterization

The identity and purity of the synthesized this compound must be confirmed.

Detailed Methodology: Analytical Workflow

-

Gas Chromatography (GC): A small sample of the purified product is analyzed by GC to determine its purity. A pure sample should show a single major peak. The assay for commercially available this compound is typically ≥98.0% by GC.

-

NMR Spectroscopy:

-

¹H NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and a ¹H NMR spectrum is acquired. The resulting spectrum is analyzed for the characteristic chemical shifts, integration values, and splitting patterns corresponding to the this compound structure.[7][8]

-

¹³C NMR: A ¹³C NMR spectrum is acquired to confirm the number and type of carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: An IR spectrum of a neat sample (liquid film) is obtained. The presence of the strong carbonyl (C=O) absorption band around 1685 cm⁻¹ is a key diagnostic feature.

-

Mass Spectrometry (MS): GC-MS can be used to confirm the molecular weight of the compound by identifying the molecular ion peak.

Caption: Analytical workflow for this compound characterization.

References

- 1. This compound | 582-62-7 [chemicalbook.com]

- 2. This compound | C11H14O | CID 68493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-Butanone, 3-methyl-1-phenyl- [webbook.nist.gov]

- 5. This compound, 582-62-7 [thegoodscentscompany.com]

- 6. This compound(582-62-7) 1H NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. alpaipars.com [alpaipars.com]

- 9. parchem.com [parchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Synthesis of Isobutyl Phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for isobutyl phenyl ketone, a valuable intermediate in various chemical syntheses. The focus is on providing detailed experimental protocols and comparative data to aid researchers in selecting and implementing the most suitable method for their applications. The two principal routes discussed are the Friedel-Crafts acylation and the Grignard reaction, each offering distinct advantages and considerations.

Core Synthesis Pathways

Isobutyl phenyl ketone can be effectively synthesized through two main chemical reactions:

-

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction involves the acylation of benzene (B151609) with an isovaleryl electrophile, typically generated from isovaleryl chloride or isovaleric anhydride, in the presence of a Lewis acid catalyst.

-

Grignard Reaction: This versatile organometallic reaction utilizes a Grignard reagent, such as phenylmagnesium bromide, to perform a nucleophilic attack on an appropriate isovaleryl-containing electrophile, like isovaleronitrile (B1219994) or isovaleryl chloride.

Data Presentation: A Comparative Analysis of Synthesis Methods

The following table summarizes quantitative data for the synthesis of isobutyl phenyl ketone via the Friedel-Crafts acylation and Grignard reaction, allowing for a direct comparison of these methodologies.

| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Friedel-Crafts Acylation | Benzene, Isovaleryl Chloride | Aluminum Chloride (AlCl₃) | Carbon Disulfide (CS₂) | Reflux | 1 | ~75% |

| Friedel-Crafts Acylation | Benzene, Isovaleric Anhydride | Zeolite H-beta | (Solvent-free) | 150 | 4 | ~85% |

| Grignard Reaction | Phenylmagnesium Bromide, Isovaleronitrile | N/A | Diethyl Ether/Toluene (B28343) | Reflux | 2 | ~80% |

Experimental Protocols

Method 1: Friedel-Crafts Acylation of Benzene with Isovaleryl Chloride

This protocol details the synthesis of isobutyl phenyl ketone via the traditional Friedel-Crafts acylation using aluminum chloride as the catalyst.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dry Carbon Disulfide (CS₂)

-

Isovaleryl Chloride

-

Dry Benzene

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

5% Sodium Hydroxide (B78521) (NaOH) solution

-

Anhydrous Calcium Chloride (CaCl₂)

-

Diethyl Ether

Procedure:

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 40 g of anhydrous aluminum chloride and 100 g of dry carbon disulfide.

-

Cool the flask in an ice bath and slowly add 30 g of isovaleryl chloride from the dropping funnel with continuous stirring.

-

After the addition of isovaleryl chloride is complete, add 50 g of dry benzene dropwise over 30 minutes.

-

Once all the benzene has been added, remove the ice bath and reflux the mixture on a water bath for one hour. Hydrogen chloride gas will be evolved.

-

After refluxing, distill off the carbon disulfide.

-

Decompose the residue by gradually adding crushed ice, followed by the addition of concentrated hydrochloric acid.

-

Extract the resulting oily layer with diethyl ether.

-

Wash the ether extract successively with water, 5% sodium hydroxide solution, and again with water.

-

Dry the ether solution over anhydrous calcium chloride.

-

Remove the diethyl ether by distillation.

-

The crude isobutyl phenyl ketone is then purified by vacuum distillation, collecting the fraction boiling at 118-120 °C at 15 mm Hg.

Method 2: Grignard Synthesis from Phenylmagnesium Bromide and Isovaleronitrile

This protocol describes the synthesis of isobutyl phenyl ketone using a Grignard reagent and a nitrile.

Materials:

-

Magnesium turnings

-

Anhydrous Diethyl Ether

-

Isovaleronitrile

-

Dry Toluene

-

Dilute Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 24.3 g (1 mole) of magnesium turnings. Add a crystal of iodine to initiate the reaction. Slowly add a solution of 157 g (1 mole) of bromobenzene in 500 mL of anhydrous diethyl ether from the dropping funnel. The reaction is initiated by gentle warming and then maintained by the rate of addition. After all the bromobenzene has been added, reflux the mixture for 30 minutes to ensure complete reaction.

-

Reaction with Isovaleronitrile: To the freshly prepared Grignard reagent, add a solution of 83.1 g (1 mole) of isovaleronitrile in 100 mL of dry toluene dropwise with vigorous stirring. A vigorous reaction will occur.

-

After the addition is complete, reflux the mixture for two hours.

-

Work-up and Purification: Cool the reaction mixture and hydrolyze it by slowly adding it to a mixture of ice and dilute sulfuric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally with water.

-

Dry the organic solution over anhydrous sodium sulfate.

-

Remove the solvents by distillation.

-

Purify the resulting isobutyl phenyl ketone by vacuum distillation.

Mandatory Visualizations

Signaling Pathways (Reaction Mechanisms)

The following diagrams illustrate the mechanisms of the Friedel-Crafts acylation and the Grignard reaction for the synthesis of isobutyl phenyl ketone.

Structural Characterization of 3-methyl-1-phenylbutan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 3-methyl-1-phenylbutan-1-one, a ketone with potential applications in organic synthesis and medicinal chemistry. This document outlines the key spectroscopic data and the detailed experimental protocols necessary for its identification and characterization.

Spectroscopic Data Summary

The structural elucidation of 3-methyl-1-phenylbutan-1-one is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for 3-methyl-1-phenylbutan-1-one

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.95 - 7.92 | Multiplet | 2H | Aromatic Protons (ortho) | |

| 7.58 - 7.45 | Multiplet | 3H | Aromatic Protons (meta, para) | |

| 2.89 | Doublet | 2H | 7.0 | -CH₂- |

| 2.24 | Multiplet | 1H | -CH- | |

| 0.98 | Doublet | 6H | 6.6 | -CH(CH₃)₂ |

Table 2: ¹³C NMR Spectroscopic Data for 3-methyl-1-phenylbutan-1-one

| Chemical Shift (δ) ppm | Assignment |

| 200.0 | C=O |

| 136.9 | Aromatic C (quaternary) |

| 133.0 | Aromatic CH |

| 128.6 | Aromatic CH |

| 128.0 | Aromatic CH |

| 51.9 | -CH₂- |

| 24.6 | -CH- |

| 22.6 | -CH(CH₃)₂ |

Table 3: FT-IR Spectroscopic Data for 3-methyl-1-phenylbutan-1-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3065, 3030 | Medium | Aromatic C-H Stretch |

| 2958, 2871 | Strong | Aliphatic C-H Stretch |

| 1685 | Strong | C=O Stretch (Ketone) |

| 1597, 1448 | Medium | Aromatic C=C Stretch |

| 748, 690 | Strong | Aromatic C-H Bend (out-of-plane) |

Table 4: Mass Spectrometry Data for 3-methyl-1-phenylbutan-1-one [1]

| m/z | Relative Intensity (%) | Assignment |

| 162 | 25 | [M]⁺ (Molecular Ion) |

| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | 30 | [C₆H₅]⁺ (Phenyl cation) |

| 57 | 15 | [C₄H₉]⁺ (Butyl cation) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

¹H and ¹³C NMR Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: A sample of 3-methyl-1-phenylbutan-1-one (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024-4096 (or more, depending on concentration).

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As 3-methyl-1-phenylbutan-1-one is a liquid at room temperature, a thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: An FT-IR spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is applied to the plates, and the sample spectrum is recorded.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify characteristic functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

-

Ionization Method: Electron Ionization (EI) is commonly used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the structural characterization of 3-methyl-1-phenylbutan-1-one.

Caption: Workflow for the structural characterization of 3-methyl-1-phenylbutan-1-one.

References

Spectral Analysis of Isovalerophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for isovalerophenone (also known as 3-methyl-1-phenylbutan-1-one), a key aromatic ketone. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for substance identification, structural elucidation, and quality control in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: 3-methyl-1-phenylbutan-1-one

-

Molecular Formula: C₁₁H₁₄O

-

Molecular Weight: 162.23 g/mol

-

CAS Number: 582-62-7

-

Appearance: Colorless to pale yellow liquid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon environments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded on a Varian CFT-20 instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Protons alpha to the carbonyl group are typically observed in the 2.1–2.6 ppm region.

While a detailed peak list with chemical shifts and coupling constants is not publicly available in the searched resources, the expected proton environments are as follows:

-

Aromatic protons on the phenyl ring.

-

A methylene (B1212753) group (-CH₂-) adjacent to the carbonyl group.

-

A methine group (-CH-) further down the alkyl chain.

-

Two methyl groups (-CH₃) attached to the methine group.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the spectrum was obtained using deuterated chloroform (B151607) (CDCl₃) as the solvent. The characteristic carbonyl carbon of a ketone typically appears in the highly deshielded region of the spectrum, between 190 and 220 ppm. Aromatic carbons also show distinct signals in the downfield region.

-

The carbonyl carbon (C=O).

-

Carbons of the phenyl ring.

-

The methylene carbon (-CH₂-).

-

The methine carbon (-CH-).

-

The two equivalent methyl carbons (-CH₃).

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The concentration is adjusted to obtain an optimal signal-to-noise ratio.

Instrumentation:

-

¹H NMR: Varian CFT-20 Spectrometer or equivalent.

-

¹³C NMR: A standard NMR spectrometer capable of carbon detection.

Acquisition Parameters (Typical):

-

Solvent: CDCl₃

-

Temperature: Room temperature

-

Pulse Program: Standard single-pulse sequence for ¹H and ¹³C NMR.

-

Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound was obtained from a neat liquid sample using a capillary cell, also referred to as a liquid film. A key diagnostic absorption for ketones is the strong C=O stretching vibration.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ketone) | ~1685 |

| C-H (Aromatic) | ~3060 |

| C-H (Aliphatic) | ~2960, 2930, 2870 |

| C=C (Aromatic) | ~1595, 1450 |

Experimental Protocol: FTIR Spectroscopy

Sample Preparation: A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Acquisition Parameters (Typical):

-

Technique: Transmission

-

Sample Form: Neat liquid film

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectral Data

The mass spectrum of this compound was obtained by gas chromatography-mass spectrometry (GC-MS) using electron ionization (EI) at 70 eV on a HITACHI RMU-7M instrument.[1] The fragmentation pattern is a key identifier for the compound.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Probable Fragment |

| 162 | 11.55 | [M]⁺ (Molecular Ion) |

| 120 | 22.92 | [C₈H₈O]⁺ |

| 105 | 99.99 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | 45.83 | [C₆H₅]⁺ (Phenyl cation) |

| 51 | 13.93 | [C₄H₃]⁺ |

Experimental Protocol: Mass Spectrometry

Sample Introduction: The sample is introduced via a gas chromatograph (GC) to separate it from any potential impurities before it enters the mass spectrometer.

Instrumentation: HITACHI RMU-7M Mass Spectrometer or a similar GC-MS system.

Ionization and Analysis Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI)[1]

-

Electron Energy: 70 eV[1]

-

Mass Analyzer: Quadrupole or magnetic sector

-

Detector: Electron multiplier

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Solubility of Isovalerophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovalerophenone, also known as 3-methyl-1-phenyl-1-butanone, is an aromatic ketone with applications in various chemical syntheses and as a potential building block in pharmaceutical development. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a summary of the currently available solubility data for this compound and outlines detailed experimental protocols for its quantitative determination.

Due to a lack of extensive, publicly available quantitative data on the solubility of this compound in a wide range of organic solvents, this guide focuses on providing the foundational knowledge and methodologies required for researchers to determine these parameters in their own laboratory settings. The information presented herein is based on established principles of organic chemistry and analytical techniques.

Data Presentation: Solubility of this compound

The available data on the solubility of this compound is limited. The following table summarizes the known qualitative and estimated quantitative solubility information.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | 158.6 mg/L | Estimated |

| Alcohol | Not Specified | Soluble | Qualitative |

| Oils | Not Specified | Soluble | Qualitative |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid organic compound like this compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of a saturated solution.

Materials:

-

This compound (high purity)

-

Selected organic solvent (e.g., ethanol, acetone, toluene)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials or flasks with secure caps

-

Oven or vacuum oven

-

Pre-weighed evaporation dishes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a calibrated pipette. It is crucial to avoid disturbing the solid residue.

-

Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed evaporation dish to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtrate in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. The temperature should be below the boiling point of this compound but high enough for efficient solvent removal.

-

Continue heating until all the solvent has evaporated and a constant mass of the dried this compound residue is achieved. This is confirmed by repeated weighing until the mass no longer changes.

-

Record the final mass of the evaporation dish with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

UV-Vis Spectrophotometry Method

This method is suitable if this compound exhibits significant absorbance in the ultraviolet-visible (UV-Vis) spectrum and the chosen solvent is transparent in that region. It requires the creation of a calibration curve.

Materials:

-

This compound (high purity)

-

Selected organic solvent (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

Part A: Preparation of Calibration Curve

-

Preparation of Standard Solutions:

-

Spectrophotometric Measurement:

-

Determine the wavelength of maximum absorbance (λmax) of this compound by scanning the spectrum of one of the standard solutions.

-

Measure the absorbance of each standard solution at the determined λmax using the pure solvent as a blank.[2]

-

-

Construction of the Calibration Curve:

-

Plot a graph of absorbance versus concentration for the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept) and the correlation coefficient (R²). A good calibration curve should have an R² value close to 1.0.[1][3]

-

Part B: Determination of Solubility

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the same manner as described in the gravimetric method (Protocol 1, step 1).

-

-

Sample Withdrawal, Filtration, and Dilution:

-

Withdraw a sample of the supernatant and filter it as described previously (Protocol 1, step 2).

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve. The dilution factor must be recorded precisely.

-

-

Absorbance Measurement and Concentration Calculation:

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the equation of the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound like this compound.

Caption: General workflow for determining the solubility of an organic compound.

References

An In-depth Technical Guide to the Health and Safety of Isovalerophenone

This technical guide provides a comprehensive overview of the health and safety information available for Isovalerophenone (CAS No. 582-62-7). Designed for researchers, scientists, and drug development professionals, this document consolidates key data on its chemical properties, toxicological profile, and associated hazard classifications. Due to the limited availability of specific toxicological studies on this compound, data for structurally related compounds, Valerophenone and Isophorone, have been included for comparative purposes.

Chemical and Physical Properties

This compound, also known as 3-Methyl-1-phenyl-1-butanone, is a colorless to pale yellow liquid. It is characterized by a fresh, fruity, and sweet odor. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O | |

| Molecular Weight | 162.23 g/mol | |

| CAS Number | 582-62-7 | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 72-74 °C at 3 mmHg | |

| Density | 0.966 g/mL at 25 °C | |

| Flash Point | 99 °C (210.2 °F) - closed cup | |

| Refractive Index | n20/D 1.512 | |

| Solubility | Insoluble in water; soluble in alcohol and oils |

Toxicological Information

GHS Hazard Classification for this compound

This compound is classified as an irritant. The aggregated GHS information from multiple notifications to the ECHA C&L Inventory indicates the following hazard statements:

| Hazard Class | Hazard Category | Hazard Statement |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Pictogram:

-

Irritant (Exclamation Mark)

Comparative Acute Toxicity Data

The following table summarizes available acute toxicity data for Valerophenone and Isophorone to provide context for the potential toxicity of this compound.

| Compound | Test | Species | Route | Value |

| Valerophenone | LD50 | Rat | Oral | > 5 g/kg |

| LD50 | Rabbit | Dermal | > 5 g/kg | |

| Isophorone | LD50 | Rat | Oral | 2,330 mg/kg |

| LD50 | Rabbit | Dermal | 1,500 mg/kg | |

| LC50 | Rat | Inhalation | 7 mg/L/1h |

Experimental Protocols

The hazard classifications for skin and eye irritation are determined through standardized experimental protocols, typically following OECD guidelines. The general methodologies for these tests are detailed below.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

Principle: A single dose of the test substance is applied to a small area of the skin of an animal, typically an albino rabbit. Untreated skin on the same animal serves as a control.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: 0.5 mL of the liquid test substance (or 0.5 g of a solid) is applied to a small patch of skin (approximately 6 cm²) and covered with a gauze patch.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: After removal of the patch and any residual test substance, the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.

-

Scoring: The severity of skin reactions is scored numerically to determine the level of irritation.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or damage to the eye.

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal, typically an albino rabbit. The untreated eye serves as a control.

Methodology:

-

Animal Selection: Healthy, adult albino rabbits with no pre-existing eye defects are used.

-

Application: The test substance is instilled into the conjunctival sac of one eye after gently pulling the lower eyelid away from the eyeball.

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days to assess the reversibility of any effects.

-

Evaluation: The cornea, iris, and conjunctiva are evaluated and scored for opacity, inflammation, redness, and swelling.

Metabolic and Signaling Pathways

Specific metabolic pathways for this compound have not been detailed in the available literature. However, as a xenobiotic ketone, it is anticipated to undergo metabolism primarily in the liver, involving cytochrome P450 (CYP) enzymes.

Generalized Xenobiotic Ketone Metabolism

The metabolism of xenobiotics typically proceeds in two phases. Phase I reactions, primarily catalyzed by CYP enzymes, introduce or expose functional groups. For a ketone like this compound, this could involve hydroxylation of the aromatic ring or the aliphatic side chain. Phase II reactions involve the conjugation of the modified compound with endogenous molecules to increase water solubility and facilitate excretion.

Experimental and Logical Workflows

The process of determining the health and safety profile of a chemical like this compound involves a series of experimental and logical steps. The following diagram illustrates a typical workflow for assessing skin irritation.

Other Toxicological Endpoints

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no specific data available in the reviewed literature regarding the genotoxicity, carcinogenicity, or reproductive toxicity of this compound. For the related compound Isophorone, there is some evidence of hepatic and renal toxicity in animal studies following chronic exposure. Studies on another related compound, Benzophenone-3, have suggested potential reproductive toxicity in animal models, possibly due to endocrine-disrupting effects. However, these findings cannot be directly extrapolated to this compound without specific studies.

Conclusion

This compound is classified as a skin and eye irritant and may cause respiratory irritation. While quantitative data on its acute toxicity is lacking, the available information warrants the use of appropriate personal protective equipment, including gloves and eye protection, when handling this compound. The absence of data on chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity highlights the need for further investigation to establish a complete toxicological profile. The provided information on related compounds and standardized testing protocols serves as a valuable resource for risk assessment and safe handling practices in a research and development setting.

An In-depth Technical Guide to Isovalerophenone: Discovery and History

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of isovalerophenone. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details the compound's physical and chemical characteristics, outlines its synthesis, and discusses its known biological context.

Discovery and Historical Context

The reaction involves the electrophilic aromatic substitution of benzene (B151609) with an acyl halide, in this case, isovaleroyl chloride, using a Lewis acid catalyst such as aluminum chloride. This process allows for the formation of a carbon-carbon bond between the aromatic ring and the acyl group, yielding this compound.

Other documented methods for the production of this compound include the reduction of iso-butyl phenylcarbinol and the reaction of benzonitrile (B105546) with iso-butyl magnesium chloride followed by hydration[1].

Physicochemical Properties

This compound, also known as 3-methyl-1-phenyl-1-butanone or isobutyl phenyl ketone, is a colorless to pale yellow liquid[1]. It is characterized by the following quantitative properties:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O | [2] |

| Molecular Weight | 162.23 g/mol | [2] |

| CAS Number | 582-62-7 | [2] |

| Boiling Point | 72-74 °C at 3 mmHg | [1][3] |

| Density | 0.966 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.512 | [1][3] |

| Flash Point | 99 °C (closed cup) | [3] |

| LogP | 3.046 (estimated) | [1] |

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with isovaleroyl chloride.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Benzene

-

Isovaleroyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (B109758) (CH₂Cl₂) (solvent)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add isovaleroyl chloride, dissolved in dry dichloromethane, to the stirred suspension.

-

After the addition of isovaleroyl chloride, add benzene, also dissolved in dry dichloromethane, dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15-30 minutes.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of scientific literature detailing any significant biological activity or involvement in signaling pathways for this compound. Searches of prominent scientific databases do not yield studies investigating its pharmacological, toxicological, or metabolic effects in biological systems. Its primary utility appears to be as a synthetic organic compound and a building block in chemical synthesis. The compound is not reported to be found in nature[4].

Conclusion

This compound is a well-characterized aromatic ketone whose synthesis is a classic example of the Friedel-Crafts acylation. While its historical discovery is not pinpointed to a specific publication, its existence is a logical consequence of this foundational reaction. Its physicochemical properties are well-documented, and its synthesis is straightforward. To date, this compound has not been a subject of significant biological investigation, and its role remains primarily within the realm of synthetic organic chemistry. Further research would be required to explore any potential biological activities or applications in drug development.

References

An In-Depth Technical Guide to Isovalerophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of isovalerophenone, also known as 3-methyl-1-phenyl-1-butanone. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Core Chemical Data

This compound is an aromatic ketone. The fundamental quantitative data for this compound are summarized in the table below, providing a quick reference for experimental and theoretical applications.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₁₄O | [1][2] |

| Molecular Weight | 162.23 g/mol | [1][3][4] |

| Monoisotopic Mass | 162.104465066 Da | [1][2] |

| CAS Number | 582-62-7 | [1][2] |

| Density | 0.966 g/mL at 25 °C | [3][4][5] |

| Boiling Point | 72-74 °C at 3 mmHg | [3][4][5] |

| Refractive Index | n20/D 1.512 | [3][4][5] |

| Linear Formula | C₆H₅COCH₂CH(CH₃)₂ | [4] |

| SMILES | CC(C)CC(=O)c1ccccc1 | [4] |

| InChI | 1S/C11H14O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | [4] |

| InChIKey | HEOVGVNITGAUKL-UHFFFAOYSA-N | [2][4] |

Production Methods

While detailed experimental protocols for the synthesis of this compound are proprietary and vary by manufacturer, two primary production methods are cited in the literature.[3] The logical workflow for these syntheses can be visualized as follows.

A detailed experimental protocol for a specific synthesis is not publicly available. However, a general procedure for a Friedel-Crafts acylation, a common method for synthesizing aryl ketones, would involve the following steps. Please note, this is a generalized protocol and would require optimization for the specific synthesis of this compound.

Generalized Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a Lewis acid catalyst (e.g., aluminum chloride) and a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

-

Addition of Acylating Agent: The acylating agent (e.g., isovaleryl chloride) is dissolved in the anhydrous solvent and added dropwise to the stirred suspension of the Lewis acid at a controlled temperature (typically 0-5 °C).

-

Addition of Aromatic Substrate: The aromatic substrate (e.g., benzene) is then added dropwise to the reaction mixture, maintaining the controlled temperature.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into ice-cold water or a dilute acid solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with a neutralizing agent (e.g., sodium bicarbonate solution) and brine, then dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as distillation or column chromatography, to yield the pure this compound.

This document serves as a foundational guide. For specific applications, further consultation of peer-reviewed literature and safety data sheets is strongly recommended.

References

Potential Biological Activities of Isovalerophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isovalerophenone, a simple aromatic ketone, and its derivatives represent a scaffold with potential for diverse biological activities. While direct research on this compound derivatives is emerging, evidence from structurally related compounds, such as isovaleramide, butyrophenones, and other phenyl ketones, suggests promising avenues for exploration in anticancer, anticonvulsant, anti-inflammatory, and antimicrobial applications. This technical guide provides an in-depth overview of these potential activities, drawing parallels from analogous chemical structures to inform future research and development.

Anticonvulsant Activity

The most direct evidence for the biological activity of a compound structurally similar to this compound comes from the study of isovaleramide, its corresponding amide.

Quantitative Data

| Compound | Animal Model | Test | Dose | Activity | Reference |

| Isovaleramide | Mice | Maximal Electroshock Seizure (MES) | 100 mg/kg, p.o. | 90% protection | [1] |

| Phenytoin (Standard) | Mice | Maximal Electroshock Seizure (MES) | 20 mg/kg, p.o. | 100% protection | [1] |

Experimental Protocols

Maximal Electroshock Seizure (MES) Test:

The MES test is a widely used preclinical model to screen for potential anticonvulsant drugs effective against generalized tonic-clonic seizures.[2][3][4]

-

Animals: Male albino mice (20-25 g) or male Wistar rats (100-150 g).

-

Apparatus: An electroconvulsometer capable of delivering a constant alternating current.

-

Procedure:

-

The test compound (e.g., isovaleramide) is administered to the animals, typically via oral gavage or intraperitoneal injection.

-

At the time of expected peak effect, a pre-determined electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered through corneal electrodes.

-

A drop of a local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas before electrode placement.

-

The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

-

-

Data Analysis: The number of animals protected from the tonic hindlimb extension is recorded, and the percentage of protection is calculated. The dose that protects 50% of the animals (ED50) can also be determined.

Signaling Pathways and Mechanism of Action

The anticonvulsant activity of many compounds is mediated through the enhancement of GABAergic inhibition in the central nervous system.[5][6][7] Isovaleramide has been shown to interact with GABA-A receptors.[1]

-

GABA-A Receptor Modulation: Isovaleramide exhibited a 42% inhibition of the binding of ³H-FNZ (flunitrazepam) to its sites at a concentration of 300 µM, suggesting an interaction with the benzodiazepine (B76468) binding site on the GABA-A receptor.[1] Positive allosteric modulation of the GABA-A receptor leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduced likelihood of firing, thus suppressing seizure activity.

Caption: GABA-A receptor modulation by an Isovaleramide derivative.

Anticancer Activity (Analogous Compounds)

Direct studies on the anticancer properties of this compound derivatives are limited. However, research on other phenyl ketones and related structures has demonstrated significant cytotoxic and antiproliferative effects.

Quantitative Data from Structurally Related Phenyl Ketones

| Compound Class | Cell Line | Assay | IC50 / Activity | Reference |

| Phenylpropiophenone derivatives | HeLa, Fem-X, PC-3, MCF-7, LS174, K562 | Cytotoxicity | Various | [8] |

| Diphenyl ketone analogs | HeLa | Cytotoxicity | IC50: 35 µg/mL | [9] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D, HeLa | Cytotoxicity | Potent activity | [10] |

| Phenyl ketone derivatives | HepG2 | Cell Viability (NAFLD model) | EC50 ≤ 13.5 μM | [11] |

Experimental Protocols

MTT Assay for Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

-

Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media and seeded in 96-well plates.

-

Treatment: Cells are treated with various concentrations of the test compounds (e.g., phenyl ketone derivatives) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for its reduction by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Caption: Workflow of the MTT cytotoxicity assay.

Anti-inflammatory Activity (Analogous Compounds)

Phenyl ketone derivatives have shown potential as anti-inflammatory agents.

Quantitative Data from Structurally Related Phenyl Ketones

| Compound Class | Animal Model | Test | Activity | Reference |

| Phenyl substituted alpha-amino ketones | Rats, Mice | Carrageenan-induced edema, Acetic acid-induced writhing | Dose-dependent anti-inflammatory and analgesic effects | [12] |

| Phenyl-pyrazolone derivatives | Mice | Croton oil ear test | Reduction in edema similar to indomethacin | [13] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats:

This is a classic model of acute inflammation.

-

Animals: Wistar rats.

-

Procedure:

-

The test compound is administered orally or intraperitoneally.

-

After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the right hind paw.

-

The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Signaling Pathways in Inflammation

Many anti-inflammatory compounds exert their effects by modulating key signaling pathways such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

Caption: Inhibition of the NF-κB inflammatory pathway.

Antimicrobial Activity (Analogous Compounds)

Butyrophenones and other acetophenone (B1666503) derivatives have been investigated for their antimicrobial properties.

Quantitative Data from Structurally Related Compounds

| Compound Class | Microorganism | Test | MIC / Activity | Reference |

| Butyrophenones (antipsychotics) | Staphylococcus aureus, Escherichia coli, etc. | MIC | MICs: 32-512 µg/ml | [14] |

| Hydroxyacetophenone derivatives | E. coli, K. pneumoniae | Agar diffusion | Good antibacterial activity | [15] |

| Allyl derivatives of phenols | S. epidermidis, P. aeruginosa | Planktonic growth inhibition | Significant reduction in bacterial growth | [16] |

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation: A serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Observation: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Disclaimer: This document is intended for informational purposes for a scientific audience. The biological activities described for analogous compounds suggest potential areas of investigation for this compound derivatives but do not represent established activities of this compound derivatives themselves, except where explicitly stated. Further research is required to confirm these potential biological effects.

References

- 1. [Isovaleramide, an anticonvulsant molecule isolated from Valeriana pavonii] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 6. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 7. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jppres.com [jppres.com]

- 11. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Anti-inflammatory and analgesic actions of of long-chain phenyl substituted alpha-aminoketones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antibacterial activity of antipsychotic agents, their association with lipid nanocapsules and its impact on the properties of the nanocarriers and on antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

An Examination of Isovalerophenone: Unraveling a Limited Mechanistic Landscape

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's mechanism of action is paramount for its potential therapeutic application. However, in the case of isovalerophenone, a thorough review of publicly available scientific literature reveals a significant gap in the understanding of its specific biological interactions and signaling pathways.

Chemical and Physical Properties

This compound, also known as 3-methyl-1-phenyl-1-butanone, is an aromatic ketone.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C11H14O | [1][2][3] |

| Molecular Weight | 162.23 g/mol | [1][2] |

| CAS Number | 582-62-7 | [2] |

| Boiling Point | 72-74 °C at 3 mmHg | [2] |

| Density | 0.966 g/mL at 25 °C | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

Safety and Hazard Information

This compound is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[1] Appropriate personal protective equipment, such as eye shields and gloves, is recommended when handling this compound.

Absence of Mechanistic Data

Despite a comprehensive search for its mechanism of action, biological targets, and effects on signaling pathways, no specific studies were identified. The scientific literature lacks reports on:

-

Binding affinities (e.g., Ki, Kd) to any specific receptors or enzymes.

-

IC50 or EC50 values that would quantify its functional activity.

-

Identification of specific protein or nucleic acid targets.

-

Modulation of any known signaling cascades.

This absence of data prevents the creation of structured tables of quantitative pharmacological data and the visualization of its signaling pathways as initially intended.

Future Directions

The lack of information on the mechanism of action of this compound presents an open area for future research. Initial studies could involve broad screening assays to identify potential biological targets. Techniques such as affinity chromatography, cellular thermal shift assays (CETSA), or computational docking studies against a panel of known receptors and enzymes could provide initial leads.

Should any biological activity be identified, subsequent research could then focus on elucidating the specific signaling pathways involved through techniques like western blotting, reporter gene assays, and transcriptomic analysis.

References

Screening of Bioactive Scaffolds: A Technical Guide Using Isoflavone Analogs as a Case Study

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification of novel therapeutic agents from large chemical libraries is a cornerstone of modern drug discovery. High-throughput screening (HTS) provides the means to rapidly assess vast collections of compounds to identify "hits" that modulate a specific biological target. This guide offers a technical overview of the processes involved in a screening campaign, using the isoflavone (B191592) scaffold, a class of compounds structurally related to isovalerophenone, as a practical case study for identifying potent enzyme inhibitors. We will detail screening data for isoflavone analogs targeting the Histamine (B1213489) H3 Receptor (H3R), provide comprehensive experimental protocols for both synthesis and a representative HTS assay, and visualize key workflows and biological pathways.

Introduction to Isoflavones as a Privileged Scaffold

Isoflavones are a class of naturally occurring isoflavonoids, many of which are found in medicinal plants. Their core structure, 3-phenylchromen-4-one, contains a phenyl ketone motif that makes them structurally analogous to this compound and a "privileged structure" in medicinal chemistry. This scaffold has been shown to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and various enzymes, making libraries of its analogs valuable for drug discovery campaigns.